molecular formula C22H31N3O4S B12694748 Einecs 305-040-5 CAS No. 94333-60-5

Einecs 305-040-5

Katalognummer: B12694748
CAS-Nummer: 94333-60-5
Molekulargewicht: 433.6 g/mol
InChI-Schlüssel: XIAWABGWHRCFHB-RSAXXLAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 305-040-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Einecs 305-040-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthesis typically involves a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet commercial demands. The industrial methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. Advanced technologies, such as automated reactors and real-time monitoring systems, are employed to optimize the production process and ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

Einecs 305-040-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various applications.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in different scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Einecs 305-040-5 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the development of new molecules and materials.

    Biology: In biological research, this compound is utilized in studies related to enzyme activity, protein interactions, and cellular processes.

    Industry: this compound is employed in various industrial processes, including the production of specialty chemicals, polymers, and coatings.

Wirkmechanismus

The mechanism of action of Einecs 305-040-5 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular mechanisms depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Einecs 305-040-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 203-770-8: Known for its applications in organic synthesis and as a solvent.

    Einecs 234-985-5: Used in the production of catalysts and as an oxidizing agent.

    Einecs 239-934-0: Employed in the manufacturing of electronic materials and as a precursor in chemical synthesis.

Compared to these compounds, this compound offers distinct advantages in terms of its reactivity, stability, and versatility in various applications.

Eigenschaften

CAS-Nummer

94333-60-5

Molekularformel

C22H31N3O4S

Molekulargewicht

433.6 g/mol

IUPAC-Name

(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid;piperidine

InChI

InChI=1S/C17H20N2O4S.C5H11N/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21;1-2-4-6-5-3-1/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21);6H,1-5H2/t15-;/m0./s1

InChI-Schlüssel

XIAWABGWHRCFHB-RSAXXLAASA-N

Isomerische SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O.C1CCNCC1

Kanonische SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O.C1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.